molecular formula C13H11NS2 B2774863 methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide CAS No. 338977-19-8

methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide

Cat. No.: B2774863
CAS No.: 338977-19-8
M. Wt: 245.36
InChI Key: SRHVHVLKSDECRV-UHFFFAOYSA-N
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Description

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is a heterocyclic compound that features a unique combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the condensation of 2,5-dimethoxytetrahydrofuran with appropriate amines and sulfonamines in the presence of water and a catalytic amount of iron (III) chloride . Another approach includes the cyclization of carboxylic acid moieties with substituted amines under reflux conditions, followed by acid-mediated cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfide group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the thieno[2,3-c]pyrrole core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the thieno[2,3-c]pyrrole core.

Scientific Research Applications

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is not fully understood. its effects are likely mediated through interactions with specific molecular targets and pathways. The thieno[2,3-c]pyrrole core can interact with various biological receptors, potentially leading to therapeutic effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide is unique due to its combination of a thieno[2,3-c]pyrrole ring system and a phenyl sulfide group. This structural arrangement provides distinct chemical and biological properties that are not commonly found in other compounds.

Properties

IUPAC Name

5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NS2/c1-15-12-4-2-3-11(7-12)14-8-10-5-6-16-13(10)9-14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRHVHVLKSDECRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)N2C=C3C=CSC3=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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